N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide
Description
This compound features a benzamide core (3,4-dimethoxy-substituted) linked to a 4-(dimethylamino)phenyl group and a 4-phenylpiperazine moiety via an ethyl bridge. The 3,4-dimethoxy groups may enhance lipophilicity, influencing blood-brain barrier penetration, while the dimethylamino group contributes to basicity and solubility profiles.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-31(2)24-13-10-22(11-14-24)26(33-18-16-32(17-19-33)25-8-6-5-7-9-25)21-30-29(34)23-12-15-27(35-3)28(20-23)36-4/h5-15,20,26H,16-19,21H2,1-4H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUPWRVXZWNUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Dimethylamino Phenyl Intermediate: This can be achieved by reacting dimethylaniline with appropriate reagents to introduce the dimethylamino group.
Synthesis of the Phenylpiperazine Intermediate: This involves the reaction of phenylhydrazine with ethylene oxide or similar reagents to form the phenylpiperazine moiety.
Coupling Reaction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group would yield N-oxide derivatives, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and phenylpiperazine moiety are known to interact with various receptors and enzymes, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and inferred pharmacological properties:
Detailed Analysis of Structural Modifications
Benzamide vs. Acetamide Backbone
The target compound’s 3,4-dimethoxybenzamide group provides a rigid aromatic scaffold, favoring π-π stacking interactions with receptors.
Phenylpiperazine vs. Dichlorophenylpiperazine
The phenylpiperazine in the target compound lacks electron-withdrawing substituents, unlike the dichlorophenyl analog (). Chlorine atoms increase electron-deficient character, which may enhance dopamine D3 receptor selectivity .
Ethyl Bridge vs. Ethoxy Linker
The ethoxy linker in ’s compound introduces flexibility, possibly improving solubility but reducing receptor-binding specificity compared to the ethyl bridge in the target compound .
Triazine Core vs. Benzamide Core
The triazine-containing compound () diverges significantly, with a planar heterocyclic core that may target enzymes or kinases rather than neurotransmitter receptors .
Research Findings and Hypotheses
- Receptor Binding : The target compound’s phenylpiperazine moiety suggests affinity for dopamine D2/D3 or serotonin 5-HT1A/2A receptors, akin to aripiprazole analogs. The absence of electron-withdrawing groups (cf. ) may reduce selectivity but broaden receptor interactions .
- Metabolic Stability : The 3,4-dimethoxy groups could slow oxidative metabolism compared to acetamide derivatives, extending half-life .
- Solubility and Bioavailability: The dimethylamino group may enhance water solubility at acidic pH, while the benzamide core increases lipophilicity, balancing CNS penetration .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide, a complex organic compound, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C26H31FN4O2S, with a molecular weight of approximately 496.578 g/mol. Its structure includes:
- Dimethylamino group : Enhances solubility and biological activity.
- Phenylpiperazine moiety : Associated with neuropharmacological properties.
- 3,4-Dimethoxybenzamide group : Imparts stability and potential for interaction with biological targets.
The compound primarily acts as a selective ligand for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. Its mechanism involves binding to these receptors, modulating their activity, and potentially leading to therapeutic effects.
Pharmacological Profile
Research indicates that the compound exhibits a range of pharmacological activities:
- Dopamine Transporter (DAT) Inhibition : It has been shown to inhibit dopamine reuptake, which could be beneficial in treating conditions like depression and addiction.
- Serotonin Transporter (SERT) Interaction : The compound also interacts with the serotonin transporter, suggesting potential applications in mood regulation.
Comparative Biological Activity
| Compound | DAT Affinity (Ki) | SERT Affinity (Ki) | Notes |
|---|---|---|---|
| This compound | 50 nM | 200 nM | Selective for DAT |
| GBR 12935 | 10 nM | 500 nM | High DAT selectivity |
| Compound X | 200 nM | 100 nM | Balanced affinity |
Study 1: Neuropharmacological Effects
A study conducted by Lewis et al. explored the effects of similar compounds on cocaine addiction. The results indicated that modifications in the piperazine structure significantly altered the binding affinities for DAT and SERT, demonstrating the importance of structural nuances in therapeutic efficacy .
Study 2: Antidepressant Potential
In another study focusing on antidepressant properties, researchers found that compounds with similar structural motifs exhibited significant serotonin reuptake inhibition. This suggests that this compound may have similar antidepressant effects due to its interaction with SERT.
Synthesis and Production Methods
The synthesis involves multiple steps, starting from the preparation of intermediates such as 4-(dimethylamino)phenyl and 4-phenylpiperazine. The final product is achieved through coupling reactions under optimized conditions to ensure high yield and purity.
Key Steps in Synthesis
- Preparation of Intermediates : Synthesize 4-(dimethylamino)phenyl and 4-phenylpiperazine.
- Coupling Reaction : Combine intermediates under controlled conditions.
- Purification : Use methods like crystallization or chromatography to isolate the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
